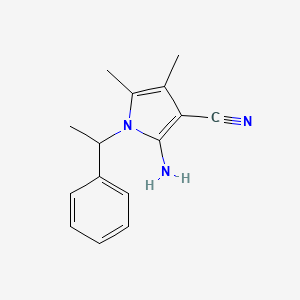
2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a condensation reaction with an amine.
Introduction of Functional Groups: The amino, methyl, phenylethyl, and carbonitrile groups can be introduced through various substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of novel materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the phenylethyl group, which may affect its chemical properties and applications.
1-Phenylethyl-1H-pyrrole-3-carbonitrile:
4,5-Dimethyl-1H-pyrrole-3-carbonitrile: Lacks the amino and phenylethyl groups, resulting in distinct chemical behavior.
Uniqueness
The presence of the amino, methyl, phenylethyl, and carbonitrile groups in 2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile makes it unique compared to other similar compounds. These functional groups contribute to its specific chemical reactivity, potential biological activity, and diverse applications.
属性
分子式 |
C15H17N3 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC 名称 |
2-amino-4,5-dimethyl-1-(1-phenylethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3 |
InChI 键 |
RFMPKXIVILASJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


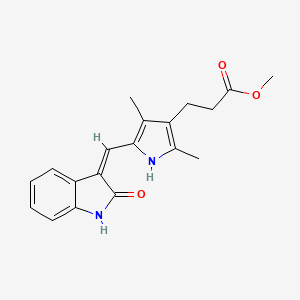
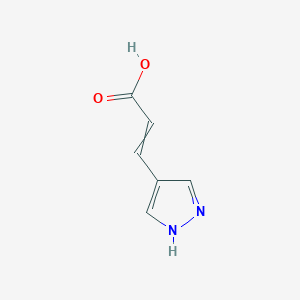
![6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13967578.png)
![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
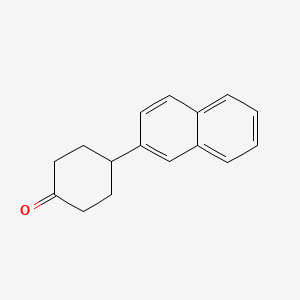
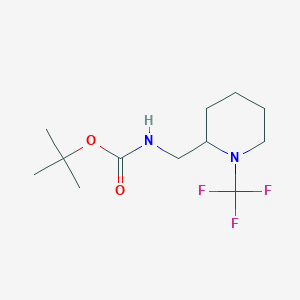
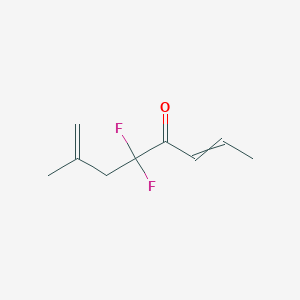


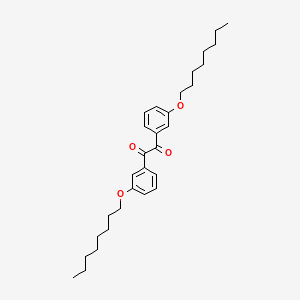

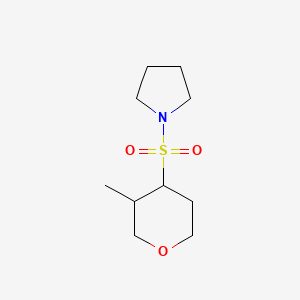

![2-[(5-Hydroxypyridin-2-yl)methylideneamino]guanidine](/img/structure/B13967653.png)
